2-Chloro-5,7-difluoro-1,3-benzoxazole
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Overview
Description
2-Chloro-5,7-difluoro-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C7H2ClF2NO. It is a derivative of benzoxazole, characterized by the presence of chlorine and fluorine atoms at the 2, 5, and 7 positions, respectively.
Mechanism of Action
Target of Action
2-Chloro-5,7-difluoro-1,3-benzoxazole is a derivative of the benzoxazole class of compounds . Benzoxazoles are known to interact with a variety of biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . .
Mode of Action
The benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The benzoxazole scaffold is present in a wide range of pharmaceuticals , suggesting that this compound may have favorable ADME properties.
Result of Action
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities , suggesting that this compound may have similar effects.
Action Environment
The synthesis of benzoxazole derivatives has been achieved under a variety of reaction conditions , suggesting that this compound may be stable under a range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-difluoro-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2,4-dichloro-5,7-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,7-difluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 4 and 6 positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-5,7-difluoro-1,3-benzoxazole, 2-thio-5,7-difluoro-1,3-benzoxazole, and 2-alkoxy-5,7-difluoro-1,3-benzoxazole.
Electrophilic Substitution: Products include 4-bromo-2-chloro-5,7-difluoro-1,3-benzoxazole and 6-nitro-2-chloro-5,7-difluoro-1,3-benzoxazole.
Scientific Research Applications
2-Chloro-5,7-difluoro-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,7-difluoro-1,3-benzothiazole: Similar structure but contains a sulfur atom instead of an oxygen atom.
2-Chloro-5,7-difluoro-1,3-benzodioxole: Contains an additional oxygen atom in the ring structure.
2-Chloro-5,7-difluoro-1,3-benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness
2-Chloro-5,7-difluoro-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-5,7-difluoro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSWFPYPFMHULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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